molecular formula C11H13F3N2O B1395084 1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol CAS No. 1220019-17-9

1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol

Cat. No.: B1395084
CAS No.: 1220019-17-9
M. Wt: 246.23 g/mol
InChI Key: DWGVBUOKDUXKOM-UHFFFAOYSA-N
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Description

1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidinol moiety

Biochemical Analysis

Biochemical Properties

1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The compound’s trifluoromethyl group enhances its binding affinity to these enzymes, leading to significant biochemical interactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the PI3K/AKT signaling pathway, leading to changes in cell proliferation and apoptosis . Additionally, it affects gene expression by interacting with transcription factors, thereby altering the expression of genes involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. It has been found to inhibit certain enzymes, such as protein kinases, which play a critical role in cell signaling and regulation . This inhibition leads to downstream effects on gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under normal storage conditions but may degrade under extreme conditions such as high temperature or light exposure . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to promote cell differentiation and growth arrest, while at higher doses, it can induce apoptosis and exhibit toxic effects . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450 and other oxidoreductases . These interactions lead to the formation of metabolites that can further participate in biochemical reactions. The compound’s presence can alter metabolic flux and influence the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules to modulate cellular processes . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, enhancing its efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-2-(trifluoromethyl)benzaldehyde with pyrrolidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like methanol or ethanol and may require catalysts to enhance the reaction rate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted phenyl derivatives .

Comparison with Similar Compounds

  • 4-Amino-2-(trifluoromethyl)benzonitrile
  • 1-[4-(Trifluoromethyl)phenyl]pyrrolidine
  • 4-(Trifluoromethyl)aniline

Comparison: Compared to these similar compounds, 1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol is unique due to the presence of both the amino and pyrrolidinol groupsThe trifluoromethyl group also imparts unique chemical properties, such as increased stability and lipophilicity, making it a valuable compound for research and industrial applications .

Biological Activity

1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol, also known as 2-Pyrrolidinone, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a pyrrolidinone ring, an amino group, and a trifluoromethyl-substituted phenyl group, contributing to its lipophilicity and biological interactions.

  • Molecular Formula : C11H11F3N2O
  • Molecular Weight : 244.21 g/mol

The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets, potentially affecting its pharmacological properties.

The exact mechanisms of action of this compound are still under investigation. However, its structural characteristics suggest multiple pathways for interaction with various biological targets. The compound's ability to modulate factors such as potency, selectivity, and solubility is essential for developing effective drug candidates.

Antibacterial Activity

Recent studies have indicated that derivatives of pyrrole, including this compound, exhibit significant antibacterial activity. For instance, pyrrole benzamide derivatives demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating promising potential as antibacterial agents .

Anticancer Properties

This compound has been linked to anticancer activity through various mechanisms:

  • Inhibition of Proliferation : Studies have shown that related compounds can inhibit the proliferation of cancer cells by modulating the expression of intracellular lipid-binding proteins such as CRABP2 and FABP5. For example, the derivative 4-Amino-2-trifluoromethyl-phenyl retinate was found to inhibit proliferation in breast cancer cells .
  • Induction of Differentiation : The same compound also promotes differentiation in certain cancer cell lines, suggesting a dual mechanism of action that could be exploited for therapeutic purposes .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this compound. The following table summarizes key features and potential activities of related compounds:

Compound NameMolecular FormulaKey Features
4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-oneCHFNODifferent trifluoromethyl position; varied activity
2-Pyrrolidinone, 1-[3-amino-5-(trifluoromethyl)phenyl]CHFNOSimilar structure but different amino positioning
4-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-oneCHFNOVariation in amino group location; receptor interaction importance

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antibacterial Efficacy : A study evaluating the antibacterial effects of pyrrole derivatives found that specific modifications to the structure significantly enhanced activity against Gram-positive bacteria .
  • Cancer Cell Line Studies : Research involving breast cancer cell lines indicated that treatment with related compounds led to decreased proliferation rates and increased differentiation markers, suggesting therapeutic potential for targeting specific cancer types .

Properties

IUPAC Name

1-[4-amino-2-(trifluoromethyl)phenyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)9-5-7(15)1-2-10(9)16-4-3-8(17)6-16/h1-2,5,8,17H,3-4,6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGVBUOKDUXKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-17-9
Record name 1-[4-amino-2-(trifluoromethyl)phenyl]pyrrolidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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